molecular formula C15H23ClN2O4S B3608048 N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B3608048
M. Wt: 362.9 g/mol
InChI Key: MZUGEPWCVSSUFE-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide is an organic compound with a complex structure that includes a tert-butyl group, a chloro-substituted phenoxy group, and a propan-2-ylsulfamoyl group. This compound is known for its stability and reactivity, making it useful in various chemical and industrial applications.

Properties

IUPAC Name

N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O4S/c1-10(2)18-23(20,21)11-6-7-13(12(16)8-11)22-9-14(19)17-15(3,4)5/h6-8,10,18H,9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUGEPWCVSSUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves the reaction of tert-butyl ethanol with chloroacetic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-chloro-4-(propan-2-ylsulfamoyl)phenol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high stability under various conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
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N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

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